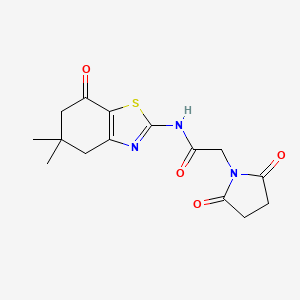

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-2-(2,5-dioxo-1-pyrrolidinyl)acetamide

Description

This compound features a bicyclic benzothiazole core substituted with a 5,5-dimethyl-7-oxo-4,6-dihydro moiety and an acetamide-linked 2,5-dioxopyrrolidinyl group.

Properties

IUPAC Name |

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O4S/c1-15(2)5-8-13(9(19)6-15)23-14(16-8)17-10(20)7-18-11(21)3-4-12(18)22/h3-7H2,1-2H3,(H,16,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDZYJSPZSKETNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)CN3C(=O)CCC3=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-2-(2,5-dioxo-1-pyrrolidinyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, providing a comprehensive overview of its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C18H20N2O4S. It features a benzothiazole core, which is known for its diverse biological activities. The compound's structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C18H20N2O4S |

| Molecular Weight | 364.43 g/mol |

| CAS Number | 92491-27-5 |

| IUPAC Name | This compound |

Anticancer Properties

Research indicates that compounds with a benzothiazole structure often exhibit significant anticancer activity. For example, studies have shown that derivatives of benzothiazole can inhibit the growth of various cancer cell lines through multiple mechanisms including apoptosis induction and cell cycle arrest.

- Mechanism of Action : The compound may exert its anticancer effects by interacting with specific molecular targets such as enzymes involved in cell proliferation and survival pathways. For instance, it could inhibit kinases or proteases that are crucial for tumor growth and metastasis .

- Case Studies : In a screening study involving multicellular spheroids—a model that closely mimics tumor behavior—this compound was identified as a promising candidate due to its ability to reduce cell viability in resistant cancer types .

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor. Specific studies suggest it may inhibit arachidonic acid 15-lipoxygenase (ALOX15), an enzyme implicated in inflammatory processes and cancer progression:

- ALOX15 Inhibition : By inhibiting ALOX15, the compound could reduce oxidative stress and inflammation in cells, which are critical factors in tumor development and progression .

Pharmacological Profile

The pharmacological profile of this compound includes:

| Activity Type | Observed Effect |

|---|---|

| Anticancer | Inhibition of tumor cell growth |

| Enzyme Inhibition | Potential inhibition of ALOX15 |

| Anti-inflammatory | Reduction of inflammatory markers |

In Vitro Studies

In vitro studies have demonstrated that the compound can effectively inhibit the proliferation of cancer cells at micromolar concentrations. The specific IC50 values vary depending on the cell line tested but typically fall within the range of 10–30 µM.

Toxicity Assessment

Preliminary toxicity assessments indicate that the compound exhibits low toxicity in normal human cell lines compared to cancerous ones. This selectivity enhances its potential as a therapeutic agent.

Future Directions

Further research is warranted to explore:

- In Vivo Efficacy : Animal models should be employed to evaluate the therapeutic efficacy and safety profile.

- Mechanistic Studies : Detailed studies on the molecular mechanisms underlying its anticancer and anti-inflammatory effects.

- Combination Therapies : Investigating the potential synergistic effects when used in combination with existing chemotherapeutic agents.

Comparison with Similar Compounds

Structural Analog 1: (2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a)

- Core Structure : Thiazolo-pyrimidine fused ring system.

- Key Substituents :

- 2,4,6-Trimethylbenzylidene group.

- Carbonitrile (CN) and 5-methylfuran-2-yl groups.

- Molecular Formula : C₂₀H₁₀N₄O₃S.

- Molecular Weight : 386.38 g/mol.

- Physical Properties : Melting point 243–246°C, yield 68% .

- Spectral Data :

- IR peaks at 2,219 cm⁻¹ (CN) and 3,436 cm⁻¹ (NH).

- ^1^H NMR signals for aromatic protons (δ 6.56–7.94 ppm) and methyl groups (δ 2.24–2.37 ppm).

Comparison :

- The benzothiazole core in the target compound differs from the thiazolo-pyrimidine system in 11a.

- The target’s pyrrolidinyl acetamide group contrasts with 11a’s electron-withdrawing CN group and furan substituent, which may alter solubility and bioactivity.

Structural Analog 2: N-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-(2,5-dioxo-1-pyrrolidinyl)benzamide ()

Comparison :

- The benzamide substituent in this analog replaces the acetamide group in the target compound.

- The 4-position substitution on the benzamide vs. the 2-position acetamide in the target may influence steric hindrance and hydrogen-bonding capacity.

Structural Analog 3: 6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile (12)

Comparison :

- The absence of a pyrrolidinyl dioxo group suggests divergent biological targeting.

Comparative Data Table

*Estimated based on structural similarity to .

Key Findings and Implications

- Substituent Effects : The acetamide group in the target compound may enhance solubility compared to the benzamide analog, while the CN group in 11a and 12 could confer electrophilic reactivity .

- Synthetic Feasibility : Yields for analogs range from 57–68%, suggesting moderate efficiency in similar synthetic pathways .

Further studies comparing pharmacokinetic profiles (e.g., logP, metabolic stability) and biological activity (e.g., enzyme inhibition assays) are warranted to validate these structural hypotheses.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and optimization strategies for preparing N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-2-(2,5-dioxo-1-pyrrolidinyl)acetamide?

- Methodology : Use a multi-step synthesis approach involving condensation reactions under reflux conditions. For example, combine substituted benzothiazole precursors with pyrrolidinyl acetamide derivatives in a solvent system like acetic anhydride/acetic acid with sodium acetate as a catalyst. Optimize reaction time (e.g., 2–12 hours) and stoichiometry to improve yields (e.g., ~57–68% yields observed in analogous benzothiazole-acetamide syntheses) .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Purify via recrystallization (e.g., DMF/water) or column chromatography to isolate the target compound.

Q. How should researchers characterize this compound spectroscopically to confirm its structure?

- Methodology : Use a combination of ¹H/¹³C NMR to identify proton environments (e.g., methyl groups at δ ~2.24–2.37 ppm, aromatic protons at δ ~6.5–8.0 ppm) and carbonyl signals (e.g., 165–171 ppm for benzothiazol-7-one). IR spectroscopy can confirm NH (3,400–3,200 cm⁻¹) and carbonyl (1,700–1,650 cm⁻¹) stretches. Mass spectrometry (e.g., m/z ~386–403 for related analogs) validates molecular weight .

Q. What solvent systems are optimal for solubility and stability studies?

- Methodology : Test polar aprotic solvents (e.g., DMSO, DMF) for solubility. For stability, conduct accelerated degradation studies under varying pH (1–13), temperature (25–60°C), and light exposure. Monitor decomposition via HPLC-MS to identify degradation products .

Advanced Research Questions

Q. How can computational chemistry guide reaction mechanism elucidation for this compound’s synthesis?

- Methodology : Employ density functional theory (DFT) to model transition states and intermediates in condensation reactions. Use software like Gaussian or ORCA to calculate activation energies and optimize reaction pathways. Cross-validate with experimental kinetic data (e.g., rate constants under reflux conditions) .

Q. What strategies resolve contradictions in spectroscopic data interpretation (e.g., unexpected peaks in NMR)?

- Methodology : Perform 2D NMR (COSY, HSQC) to resolve overlapping signals. Compare experimental data with simulated spectra from computational tools (e.g., ACD/Labs or MestReNova). Investigate tautomeric equilibria or solvent-induced shifts, particularly for NH or carbonyl groups .

Q. How can statistical design of experiments (DoE) optimize reaction conditions for scale-up?

- Methodology : Apply Box-Behnken or central composite designs to evaluate variables: temperature, catalyst loading, and solvent ratio. Use response surface methodology (RSM) to maximize yield and minimize impurities. Validate models with pilot-scale batches (e.g., 50–100 g) .

Q. What in silico approaches predict biological target interactions for this compound?

- Methodology : Use molecular docking (AutoDock Vina, Glide) to screen against protein databases (e.g., PDB). Validate with MD simulations (GROMACS) to assess binding stability. Prioritize targets based on docking scores and pharmacophore alignment (e.g., kinase or protease inhibition) .

Methodological Challenges & Solutions

Q. How to address low yields in the final synthetic step?

- Solution :

- Reaction Optimization : Increase catalyst loading (e.g., sodium acetate) or extend reaction time.

- Purification : Switch to gradient chromatography (e.g., hexane/ethyl acetate to DCM/methanol) for better separation of polar byproducts .

Q. What analytical techniques differentiate polymorphic forms of this compound?

- Methodology : Use PXRD to identify crystalline phases and DSC/TGA to study thermal transitions. Compare with computational crystal structure prediction (CSP) tools like Mercury .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.